molecular formula C11H13N3O B11896688 2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide

2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11896688
M. Wt: 203.24 g/mol
InChI Key: LJLSOYXGHSSCHH-UHFFFAOYSA-N
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Description

2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an ethyl group at the 6-position and an acetamide moiety at the 3-position. The imidazo[1,2-a]pyridine scaffold is pharmacologically significant, forming the basis of drugs like Zolpidem and Alpidem, which are GABA_A receptor agonists used for treating insomnia and anxiety . The acetamide group at the 3-position is critical for pharmacokinetic (PK) optimization, as exocyclic amino groups in similar positions often lead to undesirable PK profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C11H13N3O/c1-2-8-3-4-11-13-6-9(5-10(12)15)14(11)7-8/h3-4,6-7H,2,5H2,1H3,(H2,12,15)

InChI Key

LJLSOYXGHSSCHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C(=NC=C2CC(=O)N)C=C1

Origin of Product

United States

Preparation Methods

Core Imidazo[1,2-a]pyridine Ring Formation

The synthesis typically begins with constructing the imidazo[1,2-a]pyridine scaffold. A common approach involves cyclocondensation of 2-aminopyridine derivatives with α-bromoketones. For 6-ethyl-substituted variants, 2-amino-5-ethylpyridine may react with bromoacetone under basic conditions to form the fused heterocycle. Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) significantly impact cyclization efficiency. Post-cyclization, the acetamide moiety is introduced at the C3 position via nucleophilic substitution or coupling reactions.

Acetamide Functionalization

The C3 position of imidazo[1,2-a]pyridine is electrophilic, enabling acetamide installation through reactions with chloroacetamide or glycine derivatives. For example, treatment with ethyl chloroacetate followed by aminolysis yields the acetamide. However, competing side reactions at the N1 or C2 positions necessitate careful stoichiometric control and inert atmospheres.

Transition Metal-Catalyzed Cross-Coupling Approaches

Stille Coupling for Ethyl Group Introduction

A validated route involves palladium-catalyzed Stille coupling to install the ethyl group at the 6-position. Starting from 6-bromoimidazo[1,2-a]pyridine, vinyltributyltin reacts in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to form a vinyl intermediate, which is subsequently hydrogenated to ethyl (Table 1).

Table 1: Stille Coupling Conditions and Outcomes

ParameterDetails
CatalystPd(PPh₃)₄ (0.25 mol%)
SolventToluene
Temperature110°C
Reaction Time16 hours
Yield55%
Key ChallengeSensitivity of vinyl intermediate to polymerization

This method offers regioselectivity but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation. Post-coupling, hydrolysis of the ethyl ester to the acetamide is achieved using ammonia in methanol.

Lewis Acid-Mediated Aza-Friedel–Crafts Alkylation

Three-Component Reaction Mechanism

Yttrium triflate (Y(OTf)₃) catalyzes the aza-Friedel–Crafts reaction between imidazo[1,2-a]pyridines, aldehydes, and amines. For 6-ethyl substitution, propionaldehyde serves as the alkylating agent, forming an iminium ion intermediate that undergoes electrophilic attack at the C3 position (Scheme 1).

Scheme 1:

  • Iminium Formation : Propionaldehyde and amine react to generate iminium ion A .

  • Electrophilic Attack : Imidazo[1,2-a]pyridine attacks A at C3, forming intermediate C .

  • Deprotonation : Elimination of H⁺ yields the alkylated product.

Optimization and Scope

Reactions proceed under ambient air with yields of 60–85%. Key advantages include:

  • Atom Economy : No stoichiometric byproducts.

  • Broad Substrate Tolerance : Compatible with aromatic and aliphatic aldehydes.

  • Operational Simplicity : No inert gas required.

However, steric hindrance from the 6-ethyl group may reduce reaction rates, necessitating extended reaction times or elevated temperatures.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

MethodYieldConditionsAdvantagesChallenges
Multi-Step Synthesis40–60%High temp, inert gasScalabilityLow regioselectivity
Stille Coupling55%Pd catalysis, anhydrousHigh specificitySensitive intermediates
Aza-Friedel–Crafts60–85%Ambient airAtom-economical, versatileSteric hindrance effects

Challenges and Mitigation Strategies

Side Reactions and Purity Control

Competing reactions, such as N-alkylation or over-alkylation, are prevalent in multi-step syntheses. Strategies to enhance purity include:

  • Low-Temperature Processing : Reduces kinetic side products.

  • Chromatographic Purification : Silica gel chromatography isolates the desired acetamide.

Catalyst Deactivation

Palladium catalysts in Stille coupling are prone to poisoning by sulfur or oxygen-containing impurities . Pre-treatment of solvents with molecular sieves and rigorous degassing mitigate this issue.

Chemical Reactions Analysis

Synthetic Pathway

StepReactants/ConditionsProductYieldReference
16-Ethylimidazo[1,2-a]pyridine + N,N-dimethylglyoxylamide (neat, 110°C)α-Hydroxy intermediate68%
2Intermediate + PBr₃ (1,2-dichloroethane, reflux)Brominated adduct74%
3Hydrolysis (NaOH, 0°C)2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide91%
  • Critical Factors : Solvent choice (e.g., methyl isobutyl ketone for azeotropic water removal) and stoichiometric control of phosphorus tribromide significantly impact yield .

Oxidative Coupling Reactions

The compound participates in copper-catalyzed oxidative coupling with glycine esters under aerobic conditions :

  • Mechanism :

    • Cu(I)/O₂ generates Cu(II) peroxide radicals, abstracting an α-hydrogen from glycine ester to form radical A .

    • Oxidation to imine cation B facilitates Friedel–Crafts alkylation with the imidazopyridine ring .

  • Outcome : Forms C–C bonds at the 3-position of the imidazopyridine core.

Key Data :

  • Reagents : CuCl (10 mol%), air, glycine ethyl ester.

  • Yield : ~60–70% for analogous imidazopyridine derivatives .

  • Side Reactions : Competitive C–N bond cleavage in glycine esters under radical conditions .

Hydrolysis and Functional Group Interconversion

The acetamide group undergoes hydrolysis under basic conditions:

  • Conditions : LiOH (0°C, aqueous HCl workup) .

  • Product : Corresponding carboxylic acid derivative (e.g., 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetic acid) .

  • Applications : Facilitates further derivatization for drug discovery .

Radical-Mediated Transformations

  • TEMPO Inhibition : Reactions involving free radicals (e.g., oxidative coupling) are suppressed by TEMPO, confirming radical intermediates .

  • Selectivity : Radical pathways favor C–H functionalization over electrophilic substitution .

Comparative Reactivity Table

Reaction TypeConditionsMajor ProductSelectivity Notes
Friedel–Crafts AlkylationCuCl/air, glycine esterC3-alkylated imidazopyridinePositional selectivity at C3
HydrolysisLiOH, 0°CCarboxylic acid derivativeComplete acetamide conversion
BrominationPBr₃, refluxα-BromoacetamideRequires anhydrous conditions

Mechanistic Insights

  • Nucleophilic Sites : The imidazopyridine N1 and C3 positions are electrophilic hotspots .

  • Steric Effects : The 6-ethyl group mildly hinders reactivity at adjacent positions, directing substitutions to C3 .

Scientific Research Applications

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds within this class have shown promise as anticancer agents. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various cancer cell lines by targeting specific cellular pathways involved in tumorigenesis .
  • Antimicrobial Properties : These compounds have also been evaluated for their antimicrobial efficacy against a variety of pathogens. Their ability to disrupt microbial cell function makes them candidates for further development as antibiotics or antifungals .
  • Anti-inflammatory Effects : The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been explored in various models. They may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Applications

The pharmacological applications of 2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide can be categorized into several key areas:

Anticancer Research

Recent studies have focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives with enhanced anticancer properties. For example, derivatives have been tested against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), showing significant cytotoxicity at low concentrations .

Antitubercular Agents

Research has indicated that certain imidazo[1,2-a]pyridine derivatives possess potent activity against Mycobacterium tuberculosis. In vitro studies demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds, highlighting their potential as new antitubercular agents .

Neuropharmacology

There is growing interest in the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. Some studies suggest these compounds may have beneficial effects on cognitive functions and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting adenosine receptors involved in neuroprotection .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Activity

A study synthesized various derivatives and tested their cytotoxicity against multiple cancer cell lines. One derivative exhibited a significant reduction in cell viability at concentrations below 10 μM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study, a series of imidazo[1,2-a]pyridine derivatives were screened against Gram-positive and Gram-negative bacteria. Results showed that several compounds had MIC values below 50 μg/mL against resistant strains, indicating their potential utility in treating resistant infections.

Mechanism of Action

The mechanism of action of 2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, some imidazopyridine derivatives are known to block γ-aminobutyric acid receptors, leading to their use as hypnotic agents . The exact molecular targets and pathways for this specific compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide 6-Ethyl, 3-acetamide C₁₁H₁₄N₃O 220.25* Hypothetical: Improved lipophilicity N/A
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide 6-Methyl, 2-(4-methylphenyl), 3-acetamide C₁₇H₁₇N₃O 279.34 Zolpidem impurity; used in PK studies
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide 6-Chloro, 2-(4-chlorophenyl), 3-acetamide C₁₅H₁₀Cl₂N₃O 338.17 Anti-tubercular activity; industrial use
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide 2-Phenyl, 3-acetamide with tetrazole-thioether C₂₂H₁₇N₇OS 427.48 Predicted high binding affinity (pKa ~9.53)

*Molecular weight calculated based on structural similarity.

Biological Activity

2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cellular signaling and proliferation. Notably, it has been shown to act as an inhibitor of Rab geranylgeranyl transferase (RGGT), which is crucial for the prenylation of Rab proteins involved in intracellular trafficking and signaling pathways.

Inhibition of Geranylgeranylation

Research indicates that the compound significantly disrupts Rab11A prenylation in HeLa cells, which is associated with reduced cell viability. The half-maximal inhibitory concentration (IC50) values for various analogs were determined during cytotoxicity assays, revealing that several compounds exhibited high cytotoxicity with IC50 values below 150 μM .

Cytotoxicity Assay

A series of analogs derived from imidazo[1,2-a]pyridine were tested for their cytotoxic effects on HeLa cells. The results are summarized in Table 1:

CompoundIC50 (μM)Activity Description
1a>150Negligible effect
1b25Highly cytotoxic
1c100Moderate cytotoxicity
1d>150Negligible effect
1e50Highly cytotoxic
.........

The analysis indicated that compounds with specific substituents at the C6 position exhibited varying degrees of cytotoxicity and RGGT inhibition. Notably, compounds with electron-withdrawing groups tended to enhance activity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory potential. Compounds structurally similar to it have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation by catalyzing the formation of prostaglandins . The structure-activity relationship studies suggest that modifications to the imidazo[1,2-a]pyridine framework can enhance anti-inflammatory efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Activity : A related study reported that imidazo[1,2-a]pyridine derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs), suggesting a broader therapeutic application beyond oncology .
  • In Vivo Efficacy : In murine models, compounds similar to this compound showed enhanced survival rates when used in combination with immune checkpoint inhibitors, indicating potential use in immunotherapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under mild conditions. Reaction optimization focuses on solvent choice (e.g., dichloromethane or PEG-400), temperature (25–80°C), and stoichiometric ratios of imidazo[1,2-a]pyridine precursors to acetylating agents. Ultrasound-assisted methods (20 kHz, 60% amplitude) in PEG-400 reduce reaction times and improve yields (85–92%) by enhancing reagent mixing and energy transfer .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products (>95%) .

Q. How are structural and physicochemical properties of this compound characterized?

  • Methodology :

  • Structural Analysis : Use ¹H/¹³C NMR and HRMS to confirm regioselectivity (C-3 acylation) and substituent positioning. IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) .
  • Physicochemical Profiling : Calculate logP (2.1–2.5), polar surface area (75–85 Ų), and hydrogen bonding capacity (2 donors, 4 acceptors) using software like Molinspiration. Experimental pKa (~8.5) is determined via potentiometric titration .
    • Drug-Likeness : The compound complies with Lipinski’s Rule of Five (molecular weight <500, logP <5), supporting its potential as a drug candidate .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the imidazo[1,2-a]pyridine core in derivatives like this compound?

  • Methodology :

  • Electrophilic Substitution : C-3 acylation is favored due to electron-rich aromatic systems. Use directing groups (e.g., ethyl at C-6) to enhance regiocontrol .
  • Computational Insights : DFT studies (B3LYP/6-31G*) model electron density distributions, identifying reactive sites for functionalization. NBO analysis predicts stabilization via resonance interactions .
    • Experimental Validation : Compare theoretical predictions with experimental outcomes (e.g., HPLC-MS for byproduct analysis) to refine synthetic protocols .

Q. How can divergent biological activities of this compound analogs be systematically explored?

  • Methodology :

  • Library Design : Synthesize analogs via N-substitution (e.g., alkyl, aryl groups on the acetamide moiety) and evaluate SAR using in vitro assays (e.g., kinase inhibition, cytotoxicity) .
  • Data Analysis : Apply multivariate statistics (PCA, clustering) to correlate structural features (e.g., substituent hydrophobicity, steric bulk) with activity trends. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to model ADMET properties .
    • Contradiction Resolution : Reconcile conflicting bioactivity data by verifying assay conditions (e.g., cell line variability, solvent effects) and compound stability (via LC-MS) .

Q. What computational approaches predict the metabolic stability and pharmacokinetic behavior of this compound?

  • Methodology :

  • Metabolism Prediction : Use CYP450 docking simulations (AutoDock Vina) to identify potential oxidation sites (e.g., ethyl group or imidazole ring). Validate with microsomal stability assays .
  • PK Modeling : Apply PBPK models (GastroPlus) to simulate absorption (FaSSIF/FeSSIF media) and bioavailability. Cross-validate with in vivo rodent studies for clearance rates .

Experimental Design & Data Analysis

Q. How should researchers design experiments to resolve discrepancies in catalytic efficiency reported for imidazo[1,2-a]pyridine acylation methods?

  • Methodology :

  • Controlled Variables : Fix substrate concentrations, solvent, and temperature while varying catalysts (e.g., Lewis acids vs. Brønsted acids). Use DoE (Design of Experiments) to identify interaction effects .
  • Kinetic Profiling : Conduct time-resolved NMR or in situ IR to measure reaction rates. Compare turnover frequencies (TOF) and activation energies (Arrhenius plots) across methods .
    • Statistical Validation : Apply ANOVA to confirm significance of yield differences between traditional vs. ultrasound-assisted synthesis (p <0.05) .

Q. What analytical techniques are critical for ensuring batch-to-batch consistency in this compound production?

  • Methodology :

  • Quality Control : Implement UPLC-PDA (98% purity threshold) and chiral HPLC to detect enantiomeric impurities. Use DSC/TGA to assess thermal stability and crystallinity .
  • Batch Comparison : Apply PCA to NMR/LC-MS datasets, ensuring chemical equivalence (R² >0.95 between batches) .

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